molecular formula C6H8BrClN2O B6222329 5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride CAS No. 2758003-98-2

5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride

Cat. No.: B6222329
CAS No.: 2758003-98-2
M. Wt: 239.5
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Description

5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its utility as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride typically involves the bromination of 2-hydroxypyridine followed by the introduction of an aminomethyl group. One common method involves the following steps:

    Bromination: 2-hydroxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromo-2-hydroxypyridine.

    Aminomethylation: The brominated product is then reacted with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group, forming 5-(aminomethyl)-3-bromopyridin-2-ol.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 in suitable solvents.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous conditions.

    Coupling: Palladium catalysts with bases like K2CO3 in solvents like toluene or THF.

Major Products

    Substitution: Formation of 5-(aminomethyl)-3-substituted-pyridin-2-ol derivatives.

    Oxidation: Formation of 5-(aminomethyl)-3-bromopyridin-2-one.

    Reduction: Formation of 5-(aminomethyl)-3-bromopyridin-2-ylmethanol.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridin-2-ol: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.

    5-(Aminomethyl)pyridin-2-ol: Lacks the bromine atom, which limits its use in substitution and coupling reactions.

    5-(Hydroxymethyl)-3-bromopyridin-2-ol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.

Uniqueness

5-(aminomethyl)-3-bromopyridin-2-ol hydrochloride is unique due to the presence of both the aminomethyl and bromine substituents. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2758003-98-2

Molecular Formula

C6H8BrClN2O

Molecular Weight

239.5

Purity

95

Origin of Product

United States

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